molecular formula C16H25N3O3 B3327872 Tert-butyl 4-(4-amino-2-methoxyphenyl)piperazine-1-carboxylate CAS No. 394249-00-4

Tert-butyl 4-(4-amino-2-methoxyphenyl)piperazine-1-carboxylate

Cat. No.: B3327872
CAS No.: 394249-00-4
M. Wt: 307.39 g/mol
InChI Key: YAVMTFMZSXQHDC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-amino-2-methoxyphenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate protecting group and a substituted phenyl ring with amino (-NH₂) and methoxy (-OCH₃) substituents. This compound is typically synthesized via nucleophilic aromatic substitution or Buchwald-Hartwig amination, as evidenced by methods used for analogous structures (e.g., CuI-catalyzed amination in ) . The tert-butyl carbamate group serves to protect the piperazine nitrogen during synthetic steps, enabling selective deprotection for downstream functionalization.

Properties

IUPAC Name

tert-butyl 4-(4-amino-2-methoxyphenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-16(2,3)22-15(20)19-9-7-18(8-10-19)13-6-5-12(17)11-14(13)21-4/h5-6,11H,7-10,17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVMTFMZSXQHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-amino-2-methoxyphenyl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting the piperazine derivative with a methoxy-substituted aryl halide in the presence of a base such as potassium carbonate.

    Protection of the Amino Group: The amino group is protected using a tert-butyl carbamate (Boc) group. This is achieved by reacting the amino-substituted piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of phenolic derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various alkyl or acyl derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(4-amino-2-methoxyphenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its derivatives may find applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-2-methoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

The table below highlights key structural differences and functional group influences among the target compound and its analogs:

Compound Name (Source) Substituents/Modifications Key Functional Groups Notable Properties/Effects
Target Compound 4-amino-2-methoxyphenyl -NH₂, -OCH₃ Polar, strong H-bond donor/acceptor
Compound 33 () 3-nitrophenoxy butanoyl -NO₂, ester (-COOR) Nitro group may reduce stability
tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate () 3-amino-5-fluorobenzyl -NH₂, -F Fluorine increases electronegativity
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate () 4-amino-2-cyanophenyl -NH₂, -CN Cyano group enhances electron withdrawal
tert-Butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate () Pyridinyl-thiadiazole Heterocyclic thiadiazole Enhanced π-π stacking and metabolic stability
tert-Butyl 4-[2-formyl-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate () 2-formyl-4-(CF₃)phenyl -CHO, -CF₃ Lipophilic CF₃ improves membrane permeability

Electronic and Solubility Properties

  • Electron-Donating vs. Withdrawing Groups: The target compound’s methoxy group (-OCH₃) donates electrons via resonance, increasing the electron density of the phenyl ring. In contrast, cyano (-CN) and nitro (-NO₂) groups in analogs () withdraw electrons, altering reactivity in electrophilic substitutions or binding interactions .
  • Solubility: Amino (-NH₂) and methoxy groups enhance water solubility compared to lipophilic groups like trifluoromethyl (-CF₃) () or heterocycles ().

Stability and Degradation

  • Compounds with nitro groups () or ester linkages (e.g., compound 33) may exhibit reduced stability under acidic or reducing conditions .
  • The target compound’s amino group could render it prone to oxidation, whereas fluorinated analogs () or heterocycles () may resist enzymatic degradation .

Q & A

Q. Characterization :

  • NMR Spectroscopy : Confirms regiochemistry and purity (e.g., integration ratios for methoxy and amino protons) .
  • HPLC/MS : Validates molecular weight and assesses purity (>95% by area normalization) .
  • Elemental Analysis : Ensures stoichiometric consistency .

Advanced: How to design experiments to evaluate the biological activity of this compound in receptor-binding studies?

Answer:

Target Selection : Prioritize receptors with structural homology to targets of related piperazine derivatives (e.g., serotonin or dopamine receptors) .

Assay Development :

  • Radioligand Binding : Use competitive binding assays with tritiated ligands (e.g., [³H]ketanserin for 5-HT₂A) to calculate IC₅₀ values .
  • Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells to assess agonism/antagonism .

Controls : Include positive controls (e.g., known antagonists) and vehicle-only groups. Validate results with orthogonal methods (e.g., SPR for binding kinetics) .

Advanced: How to resolve contradictions in reported biological activity data for structurally similar piperazine derivatives?

Answer:

Structural Reanalysis : Perform X-ray crystallography or DFT calculations to confirm stereochemistry and conformation .

Assay Standardization : Replicate studies under identical conditions (e.g., cell line, incubation time) to isolate variables .

Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to compare SAR trends across analogs. For example, methoxy groups may enhance solubility but reduce membrane permeability .

Advanced: What crystallographic strategies are optimal for resolving the 3D structure of this compound?

Answer:

Crystallization : Use vapor diffusion with solvents like dichloromethane/hexane. Additive screening (e.g., 5% DMSO) may improve crystal quality .

Data Collection : Collect high-resolution (<1.0 Å) X-ray data at synchrotron facilities. Employ SHELXL for refinement, leveraging its robust handling of disordered tert-butyl groups .

Validation : Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., hydrogen bonds involving the amino group) .

Basic: What are the key considerations for optimizing the compound’s stability during storage?

Answer:

Conditioning : Store under inert atmosphere (argon) at –20°C to prevent oxidation of the amino group .

Lyophilization : For long-term storage, lyophilize as a hydrochloride salt to enhance stability .

Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., deaminated or demethylated byproducts) .

Advanced: How to investigate the role of the 4-amino and 2-methoxy substituents in structure-activity relationships (SAR)?

Answer:

Analog Synthesis : Prepare derivatives with substituent deletions (e.g., replace methoxy with hydroxyl) or bioisosteres (e.g., fluorine for methoxy) .

In Vitro Profiling : Test analogs in parallel assays (e.g., kinase panels, receptor binding) to isolate substituent effects .

Computational Modeling : Perform docking simulations (AutoDock Vina) to map interactions between substituents and binding pockets (e.g., hydrogen bonding with methoxy) .

Advanced: What methodologies are effective for analyzing enantiomeric purity in chiral derivatives of this compound?

Answer:

Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and hexane/isopropanol mobile phases .

Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to assign absolute configuration .

X-ray Crystallography : Resolve crystal structures of diastereomeric salts (e.g., tartaric acid derivatives) .

Basic: How to troubleshoot low yields in the final coupling step of the synthesis?

Answer:

Catalyst Optimization : Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and ligands (XPhos vs. BINAP) for Buchwald-Hartwig amination .

Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the amine .

Temperature Control : Use microwave-assisted synthesis (100–120°C) to accelerate reaction kinetics .

Advanced: How to evaluate metabolic stability and in vivo pharmacokinetics of this compound?

Answer:

Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

In Vivo Studies : Administer IV/PO doses in rodent models and collect plasma for PK analysis (Cₘₐₓ, t₁/₂) using validated bioanalytical methods .

Metabolite ID : Use high-resolution MS/MS to characterize phase I/II metabolites (e.g., glucuronidation of the amino group) .

Advanced: What computational approaches predict potential off-target interactions for this compound?

Answer:

Phylogenetic Analysis : Use SEA (Similarity Ensemble Approach) to identify receptors with conserved binding sites .

Molecular Dynamics (MD) : Simulate binding to off-targets (e.g., hERG channel) over 100 ns trajectories to assess stability .

Machine Learning : Train models on ChEMBL data to predict toxicity endpoints (e.g., Ames test, hepatotoxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(4-amino-2-methoxyphenyl)piperazine-1-carboxylate
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Tert-butyl 4-(4-amino-2-methoxyphenyl)piperazine-1-carboxylate

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